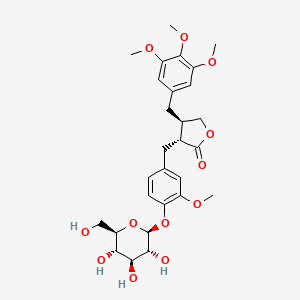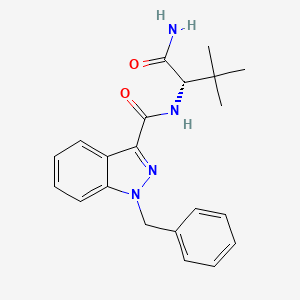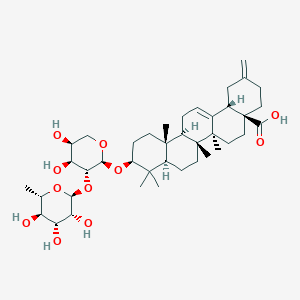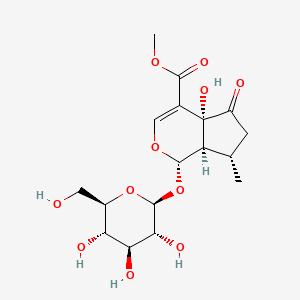
Traxillaside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Traxillaside: is a lignan compound derived from plants, particularly known for its significant neuroprotective activities against glutamate-induced toxicity in primary cultures of rat cortical cells . It is a tetrahydroflavone-7-o-β-d-glucoside with the molecular formula C28H36O12 and a molecular weight of 564.584 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: : Traxillaside is primarily obtained through extraction and isolation from specific plants. A common preparation method involves isolating it from the extract of Coptis chinensis glycosides. The process includes suitable purification and crystallization steps to obtain high-purity this compound .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification processes such as chromatography and crystallization to ensure high purity and yield .
化学反应分析
Types of Reactions: : Traxillaside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
科学研究应用
Chemistry: : Traxillaside is used in chemical research to study its structural properties and reactivity. It serves as a model compound for understanding lignan chemistry and its derivatives .
Biology: : In biological research, this compound is studied for its neuroprotective properties. It has shown significant activity against glutamate-induced toxicity in primary cultures of rat cortical cells, making it a potential candidate for neuroprotective therapies .
Medicine: : this compound’s neuroprotective properties have implications in medical research, particularly in developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Industry: : In the industrial sector, this compound is used in the formulation of neuroprotective agents and supplements. Its extraction and purification processes are optimized for large-scale production .
作用机制
Traxillaside exerts its effects primarily through its neuroprotective properties. It acts by inhibiting glutamate-induced toxicity in neuronal cells. The molecular targets and pathways involved include the modulation of glutamate receptors and the reduction of oxidative stress in neuronal cells .
相似化合物的比较
Similar Compounds
- Trachelogenin
- Arctigenin
- Matairesinol
Comparison: : Traxillaside is unique among lignans due to its specific neuroprotective activity against glutamate-induced toxicity. While other lignans like trachelogenin, arctigenin, and matairesinol also exhibit biological activities, this compound’s distinct mechanism of action and specific molecular targets make it particularly valuable in neuroprotective research .
属性
IUPAC Name |
(3R,4R)-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O12/c1-34-19-9-14(5-6-18(19)39-28-25(32)24(31)23(30)22(12-29)40-28)8-17-16(13-38-27(17)33)7-15-10-20(35-2)26(37-4)21(11-15)36-3/h5-6,9-11,16-17,22-25,28-32H,7-8,12-13H2,1-4H3/t16-,17+,22+,23+,24-,25+,28+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSLAOALYPCJBD-XMCPWRAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





